2-Bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole is a chemical compound with the molecular formula C5H5BrN2S2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activities .
Mode of Action
It’s worth noting that related 1,3,4-thiadiazole derivatives have been found to interact with microbial cells, potentially disrupting their growth and proliferation .
Biochemical Pathways
Similar compounds have been reported to interfere with the normal functioning of microbial cells, leading to their death .
Result of Action
Related compounds have been reported to exhibit antimicrobial activities, suggesting that they may lead to the death of microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole typically involves the reaction of 2-bromo-1,3,4-thiadiazole with prop-2-enylsulfanyl compounds under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that thiadiazole derivatives possess anticancer properties, and this compound is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,4-thiadiazole: Lacks the prop-2-enylsulfanyl group, which may affect its biological activity and chemical reactivity.
5-Prop-2-enylsulfanyl-1,3,4-thiadiazole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
2-Chloro-5-prop-2-enylsulfanyl-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological properties
Uniqueness
2-Bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole is unique due to the presence of both the bromine atom and the prop-2-enylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S2/c1-2-3-9-5-8-7-4(6)10-5/h2H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGPXSWFJKMTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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